molecular formula C8H7BrS2 B12538784 Methyl 2-bromobenzene-1-carbodithioate CAS No. 711603-36-0

Methyl 2-bromobenzene-1-carbodithioate

Katalognummer: B12538784
CAS-Nummer: 711603-36-0
Molekulargewicht: 247.2 g/mol
InChI-Schlüssel: VBQVSHNLDOYKDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromobenzene-1-carbodithioate is an organosulfur compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of a bromine atom and a carbodithioate group attached to a benzene ring, making it a versatile intermediate in organic synthesis and a valuable component in molecular electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-bromobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenethiol with carbon disulfide and methyl iodide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-bromobenzenethiol in a suitable solvent such as ethanol.
  • Add carbon disulfide and a base, such as potassium hydroxide, to the solution.
  • Introduce methyl iodide to the reaction mixture.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromobenzene-1-carbodithioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbodithioate group can yield thiols or disulfides, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromobenzene-1-carbodithioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-bromobenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The carbodithioate group can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as a versatile intermediate in various synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromobenzene-1-carbodithioate can be compared with other similar compounds, such as:

    Methyl 2-chlorobenzene-1-carbodithioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Methyl 2-fluorobenzene-1-carbodithioate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

    Methyl 2-iodobenzene-1-carbodithioate: The presence of an iodine atom affects its reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of applications in organic synthesis and material science .

Eigenschaften

CAS-Nummer

711603-36-0

Molekularformel

C8H7BrS2

Molekulargewicht

247.2 g/mol

IUPAC-Name

methyl 2-bromobenzenecarbodithioate

InChI

InChI=1S/C8H7BrS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI-Schlüssel

VBQVSHNLDOYKDB-UHFFFAOYSA-N

Kanonische SMILES

CSC(=S)C1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.